molecular formula C8H14O2 B3123409 Methyl 4-methyl-2-methylidenepentanoate CAS No. 3070-69-7

Methyl 4-methyl-2-methylidenepentanoate

Cat. No. B3123409
CAS RN: 3070-69-7
M. Wt: 142.2 g/mol
InChI Key: FVAWMVZVWUHHOB-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-methylidenepentanoate is a chemical compound that belongs to the class of unsaturated esters. It is commonly used in scientific research for its unique properties and applications.

Scientific Research Applications

Organic Synthesis and Reaction Studies

Research on Methyl 4-methyl-2-methylidenepentanoate primarily focuses on its role in organic synthesis and reaction studies. For instance, Bennett and Paquette (2003) explored its use in allylindation reactions in aqueous media, highlighting its potential as a reactant in the formation of complex organic compounds (Bennett & Paquette, 2003). Similarly, Brown, Evans, and James (2003) investigated its use in directed homogeneous hydrogenation, providing insights into its role in producing specific organic products (Brown, Evans & James, 2003).

Development of Anticancer Drugs

An interesting application of Methyl 4-methyl-2-methylidenepentanoate is in the development of anticancer drugs. Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, where Methyl 4-methyl-2-methylidenepentanoate played a key role. These complexes exhibited significant cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer drugs (Basu Baul, Basu, Vos & Linden, 2009).

Catalysis and Material Science

In the field of catalysis and material science, Methyl 4-methyl-2-methylidenepentanoate has been studied for its potential applications. Cutrufello et al. (2002) discussed its use in the acid-base properties of oxide systems, examining its behavior in catalytic reactions (Cutrufello, Ferino, Monaci, Rombi & Solinas, 2002). Additionally, Gawali and Shinde (1974) utilized 4-methylpentan-2-ol, a related compound, for the extraction and separation of iron(III), indicating its potential in analytical chemistry (Gawali & Shinde, 1974).

Biofuel Research

Methyl 4-methyl-2-methylidenepentanoate has also been explored in the context of biofuel research. Weber et al. (2018) studied the autoignition of methyl pentanoate, a related ester, in conditions relevant to engine performance, providing data crucial for the development of biodiesel and related biofuels (Weber, Bunnell, Kumar & Sung, 2018).

properties

IUPAC Name

methyl 4-methyl-2-methylidenepentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)5-7(3)8(9)10-4/h6H,3,5H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAWMVZVWUHHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3070-69-7
Record name methyl 4-methyl-2-methylidenepentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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